(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate
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Overview
Description
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidine ring, a benzo-diazepine moiety, and a trifluoroacetate group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzo-diazepine moiety via condensation reactions.
- Attachment of the dimethylcarbamothioyl group through thiolation reactions.
- Final trifluoroacetate salt formation through acid-base reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored as a lead compound for the development of new drugs, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties could make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate may include other pyrrolidine derivatives, benzo-diazepine compounds, and trifluoroacetate salts. Examples include:
- Pyrrolidine-1-carboxamide derivatives
- Benzo[b]pyrazolo[3,4-e][1,4]diazepine analogs
- Trifluoroacetate salts of other organic compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H33F3N7O4S |
---|---|
Molecular Weight |
644.7 g/mol |
InChI |
InChI=1S/C28H32N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7) |
InChI Key |
DPNZHBONAXWEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C]5C(=S)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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